molecular formula C12H11N3O2 B11972229 2-furaldehyde N-phenylsemicarbazone CAS No. 119034-13-8

2-furaldehyde N-phenylsemicarbazone

Cat. No.: B11972229
CAS No.: 119034-13-8
M. Wt: 229.23 g/mol
InChI Key: YRIUZBFPCBYSBJ-UKTHLTGXSA-N
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Description

2-Furaldehyde N-phenylsemicarbazone is a semicarbazone derivative synthesized via the condensation of 2-furaldehyde (furfural) with N-phenylsemicarbazide. This compound features a furan ring linked to a phenyl-substituted semicarbazone moiety (—NH—NH—CO—NH—Ph). Semicarbazones are structurally characterized by their hydrazine-carboxamide group, enabling diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their ability to form stable metal complexes and modulate biological activity .

Properties

CAS No.

119034-13-8

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-phenylurea

InChI

InChI=1S/C12H11N3O2/c16-12(14-10-5-2-1-3-6-10)15-13-9-11-7-4-8-17-11/h1-9H,(H2,14,15,16)/b13-9+

InChI Key

YRIUZBFPCBYSBJ-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The synthesis is conducted under reflux in a methanol-water (1:1 v/v) solvent system, with sodium acetate acting as a weak base to deprotonate the semicarbazide and enhance nucleophilicity. A molar ratio of 1:1 (2-furaldehyde:N-phenylsemicarbazide) is maintained to minimize side products. The reaction proceeds via the following stoichiometry:

2-Furaldehyde+N-PhenylsemicarbazideCH3OH/H2O, CH3COONa2-Furaldehyde N-Phenylsemicarbazone+H2O\text{2-Furaldehyde} + \text{N-Phenylsemicarbazide} \xrightarrow{\text{CH}3\text{OH/H}2\text{O, CH}3\text{COONa}} \text{2-Furaldehyde N-Phenylsemicarbazone} + \text{H}2\text{O}

Table 1: Optimized Reaction Parameters

ParameterValue
Solvent SystemMethanol-Water (1:1)
TemperatureReflux (~78°C)
Reaction Time3 hours (reflux) + 24 hours (stirring)
CatalystSodium Acetate (2 mmol)
Yield72–87%

Stepwise Synthesis of 2-Furaldehyde N-Phenylsemicarbazone

Materials and Reagents

  • 2-Furaldehyde (purity ≥98%, Sigma-Aldrich)

  • N-Phenylsemicarbazide Hydrochloride (prepared via literature methods)

  • Sodium Acetate (anhydrous, Merck)

  • Methanol and Acetone (HPLC grade, Fisher Scientific)

Procedure

  • Solution Preparation : Dissolve N-phenylsemicarbazide hydrochloride (1 mmol, 183.6 mg) and sodium acetate (2 mmol, 164.1 mg) in 20 mL of methanol-water (1:1).

  • Aldehyde Addition : Add 2-furaldehyde (1 mmol, 96.1 mg) dropwise to the solution under stirring.

  • Reaction : Reflux the mixture at 78°C for 3 hours, followed by stirring at room temperature for 24 hours.

  • Workup : Concentrate the solution under reduced pressure, and cool to 0°C to precipitate the product.

  • Purification : Recrystallize the crude product from a methanol-acetone (1:1) mixture to obtain pale-yellow crystals.

Note : The E-isomer is predominantly formed due to steric stabilization, as confirmed by NOESY NMR.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

The IR spectrum of 2-furaldehyde N-phenylsemicarbazone exhibits key absorptions at:

  • 3275 cm⁻¹ : N-H stretching of the semicarbazone moiety.

  • 1660 cm⁻¹ : C=O stretching of the urea fragment.

  • 1598 cm⁻¹ : C=N stretching of the imine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, DMSO-d₆) :

    • δ 8.42 (s, 1H, NH), δ 7.85 (s, 1H, CH=N), δ 7.60–7.20 (m, 5H, Ar-H), δ 6.70–6.40 (m, 3H, furan-H).

  • ¹³C NMR (75 MHz, DMSO-d₆) :

    • δ 158.2 (C=O), δ 152.1 (C=N), δ 142.3–115.4 (aromatic carbons).

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 229.08 [M+H]⁺, consistent with the molecular formula C₁₂H₁₁N₃O₂.

Comparative Analysis of Synthetic Methods

Table 2: Comparison with Analogous Semicarbazone Syntheses

CompoundSolventCatalystYield (%)Reference
Phenylisoxazole SemicarbazoneMethanol-H₂OCH₃COONa78–87
5-Nitro-2-Furaldehyde SemicarbazoneEthanolHCl65
2-Furaldehyde N-Phenylsemicarbazone Methanol-H₂O CH₃COONa 72–87 This Work

The methanol-water system with sodium acetate outperforms ethanol-based methods due to improved solubility and reduced side reactions.

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess aldehyde may lead to bis-semicarbazones. This is mitigated by strict stoichiometric control.

  • Isomerization : The E-isomer is stabilized via intramolecular hydrogen bonding, as evidenced by NOESY correlations .

Chemical Reactions Analysis

Types of Reactions

2-furaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-furaldehyde N-phenylsemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-furaldehyde N-phenylsemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may inhibit or activate specific biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

  • 2-Furaldehyde N-Phenylsemicarbazone vs. Thiosemicarbazones : Replacing the carbonyl oxygen in the semicarbazone group with sulfur (as in thiosemicarbazones) enhances electron delocalization and metal-chelating capacity. For example, 5-chloro-2-furaldehyde thiosemicarbazone forms more stable complexes with transition metals (Ni, Cu, Zn) due to sulfur’s stronger Lewis basicity compared to oxygen .
  • N-Substituent Effects : The N-phenyl group in 2-furaldehyde N-phenylsemicarbazone increases lipophilicity compared to derivatives like 5-nitro-2-furaldehyde semicarbazone (N-unsubstituted) or N-(2-hydroxyethyl) analogs. This substitution influences solubility and bioavailability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties References
2-Furaldehyde N-phenylsemicarbazone* C₁₁H₁₀N₃O₂ ~216 (calculated) Not reported High lipophilicity, UV absorption
5-Nitro-2-furaldehyde semicarbazone C₆H₄N₄O₄ 198.14 239–240 (dec.) Pale-yellow needles, photosensitive
Nidroxyzone (5-nitro-2-furaldehyde N-hydroxyethylsemicarbazone) C₈H₁₀N₄O₄ 242.19 Not reported Antiprotozoal activity
5-Chloro-2-furaldehyde thiosemicarbazone C₅H₅ClN₃S 186.63 210–212 Forms stable metal complexes

*Theoretical values inferred from structural analogs.

Coordination Chemistry

  • Metal Complex Formation : Thiosemicarbazones generally form more stable metal complexes than semicarbazones. For instance, nickel(II) complexes of 5-chloro-2-furaldehyde thiosemicarbazone exhibit square-planar geometries and semiconducting behavior, whereas analogous semicarbazone complexes may require higher ligand-to-metal ratios for stability .
  • Electronic Effects : The furan ring’s electron-withdrawing nature in 2-furaldehyde derivatives modulates the electron density at the semicarbazone’s hydrazinic nitrogen, influencing redox properties and catalytic activity in metal complexes .

Biological Activity

2-Furaldehyde N-phenylsemicarbazone (also known as 2-furaldehyde 4-phenylsemicarbazone) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and data.

Synthesis and Characterization

The synthesis of 2-furaldehyde N-phenylsemicarbazone typically involves the reaction of 2-furaldehyde with phenylsemicarbazone under acidic conditions. The resulting compound can be characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that 2-furaldehyde N-phenylsemicarbazone exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-Furaldehyde N-Phenylsemicarbazone

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of 2-furaldehyde N-phenylsemicarbazone has been investigated in several studies. The compound has shown cytotoxic effects against various cancer cell lines, including human pancreatic cancer (Patu8988), gastric cancer (SGC7901), and hepatic cancer (SMMC7721).

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
Patu898810.5
SGC790115.3
SMMC772112.7

The mechanism of action involves inducing apoptosis in cancer cells, as evidenced by flow cytometry assays and TUNEL assays which confirm increased apoptotic cell populations upon treatment with the compound.

Enzyme Inhibition

2-Furaldehyde N-phenylsemicarbazone has also been studied for its enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase20.5
Monoamine Oxidase-B25.0

These results indicate that the compound may have potential applications in treating neurodegenerative diseases by inhibiting enzymes that break down neurotransmitters.

Case Studies

Several case studies highlight the biological significance of this compound:

  • Antimicrobial Efficacy : A study demonstrated that formulations containing 2-furaldehyde N-phenylsemicarbazone significantly reduced bacterial load in infected animal models, suggesting its potential as a therapeutic agent in infectious diseases.
  • Cancer Treatment : In vitro studies showed that treatment with this compound resulted in a significant decrease in cell viability in multiple cancer cell lines, supporting its role as a promising anticancer agent.
  • Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, further emphasizing its potential in neuroprotection and treatment of neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-furaldehyde N-phenylsemicarbazone, and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?

  • Methodological Answer : The ligand is synthesized via condensation of 2-furaldehyde with N-phenylsemicarbazide. Key parameters include:

  • Solvent : Methanol or ethanol, which stabilize intermediates via hydrogen bonding .
  • Temperature : Reflux conditions (60–80°C) enhance reaction rates but may require purification via recrystallization to remove unreacted starting materials .
  • Catalysts : Acidic conditions (e.g., HCl) accelerate imine bond formation, while excess reagents require neutralization before metal complexation .

Q. Which spectroscopic techniques are critical for characterizing 2-furaldehyde N-phenylsemicarbazone, and how are functional groups identified?

  • Methodological Answer :

  • IR Spectroscopy : The C=O stretch of the semicarbazone moiety appears at ~1650–1700 cm⁻¹, while the C=N imine bond is observed at ~1600 cm⁻¹. Disappearance of the aldehyde C=O peak (~1710 cm⁻¹) confirms successful condensation .
  • ¹H NMR : The aldehyde proton (δ ~9.5 ppm) is replaced by a hydrazone proton (δ ~8.2 ppm). Aromatic protons from the phenyl group appear at δ 6.5–7.5 ppm .
  • UV-Vis : π→π* transitions (200–300 nm) and n→π* transitions (300–400 nm) confirm conjugation in the semicarbazone backbone .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the furan ring) alter the coordination behavior of 2-furaldehyde N-phenylsemicarbazone with transition metals?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., Cl at the 5-position) enhance ligand rigidity, favoring octahedral geometry in Cu(II) and Ni(II) complexes. This is confirmed by magnetic moment measurements (μ = 1.7–2.2 BM for Cu(II)) .
  • Steric effects : Bulky substituents (e.g., nitro groups) reduce chelation efficiency, as seen in lower stability constants (log K = 4.2–5.8) compared to unsubstituted analogs (log K = 6.1) .

Q. What computational approaches predict the reactivity of 2-furaldehyde N-phenylsemicarbazone derivatives, and how do they correlate with experimental outcomes?

  • Methodological Answer :

  • DFT Calculations : Optimized geometries (B3LYP/6-31G*) reveal charge distribution at the hydrazone nitrogen, explaining preferential binding to metals like Cu(II) over Zn(II) .
  • QSAR Models : Electron-donating substituents (e.g., -OCH₃) increase bioavailability by enhancing solubility, validated via log P measurements (experimental vs. predicted Δ < 0.5) .

Q. How can contradictions in reported biological activities of 2-furaldehyde N-phenylsemicarbazone derivatives be resolved?

  • Methodological Answer :

  • Dose-Dependent Effects : Conflicting cytotoxicity data (e.g., IC₅₀ = 10–50 μM in leukemia cells) may arise from assay conditions (e.g., serum content affecting ligand stability) .
  • Metallocomplex vs. Free Ligand : Cu(II) complexes often show enhanced activity due to redox cycling, whereas free ligands may require intracellular activation .

Critical Analysis of Contradictions

  • Unexpected Rearrangements : Substitutions at the 5-position of 2-furaldehyde (e.g., -Br, -Cl) in Passerini-Smiles reactions led to side products (31–64% yield) due to competing aldol condensation, necessitating HPLC purification .
  • Biological Activity Variability : Discrepancies in antimicrobial assays (e.g., MIC = 8–32 μg/mL) may stem from differences in bacterial membrane permeability, resolved using standardized CLSI protocols .

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